molecular formula C21H29N3O5 B13440674 Boc-Ala-DL-N(Me)Trp-OMe

Boc-Ala-DL-N(Me)Trp-OMe

Cat. No.: B13440674
M. Wt: 403.5 g/mol
InChI Key: ADZSHINCBBIPSR-CWQZNGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ala-DL-N(Me)Trp-OMe: is a synthetic peptide derivative composed of tert-butyloxycarbonyl-protected alanine, N-methylated tryptophan, and a methyl ester group. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-DL-N(Me)Trp-OMe typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Boc-Ala-DL-N(Me)Trp-OMe is widely used in peptide synthesis as a building block for creating more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-receptor binding. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the design and synthesis of peptide-based pharmaceuticals. It is particularly valuable in the development of drugs targeting specific proteins or receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .

Comparison with Similar Compounds

Uniqueness: Boc-Ala-DL-N(Me)Trp-OMe is unique due to the presence of the N-methylated tryptophan residue, which imparts distinct chemical and biological properties. The N-methylation enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in peptide research and drug development .

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C21H29N3O5/c1-13(23-20(27)29-21(2,3)4)18(25)24(5)17(19(26)28-6)11-14-12-22-16-10-8-7-9-15(14)16/h7-10,12-13,17,22H,11H2,1-6H3,(H,23,27)/t13-,17?/m0/s1

InChI Key

ADZSHINCBBIPSR-CWQZNGJJSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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